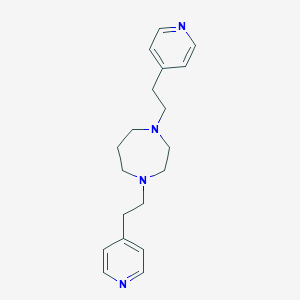
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has been the subject of scientific research due to its unique properties. This compound is commonly referred to as BPE-DZ and has been found to have potential applications in various fields, including medicine and materials science. In
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have shown that BPE-DZ can bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- can have a range of biochemical and physiological effects. In vitro studies have shown that BPE-DZ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its unique properties, which make it a useful building block for the synthesis of functional materials. In addition, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders, which makes it a promising compound for further study. However, one limitation of using BPE-DZ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of research is the development of BPE-DZ as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BPE-DZ and to optimize its efficacy and safety. Another area of research is the development of BPE-DZ as a treatment for neurological disorders such as Alzheimer's disease. Finally, the use of BPE-DZ as a building block for the synthesis of functional materials such as MOFs is an area of research that has the potential to lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction between 4,4'-bipyridine and cyclohexanone in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In materials science, BPE-DZ has been found to have potential as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Eigenschaften
CAS-Nummer |
14549-77-0 |
|---|---|
Produktname |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- |
Molekularformel |
C19H26N4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2 |
InChI-Schlüssel |
MDJKIZPTSDZVNQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Kanonische SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Andere CAS-Nummern |
14549-77-0 |
Synonyme |
Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



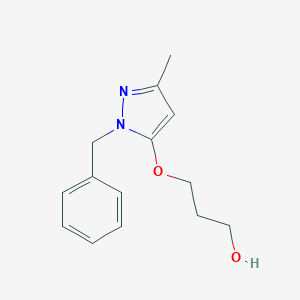
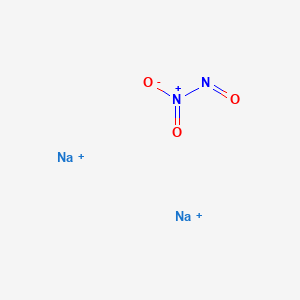
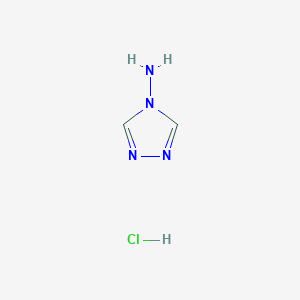
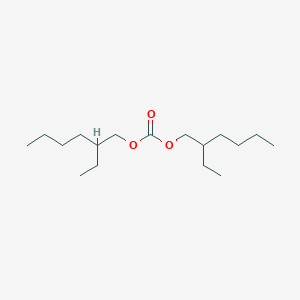

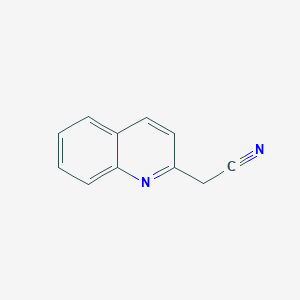
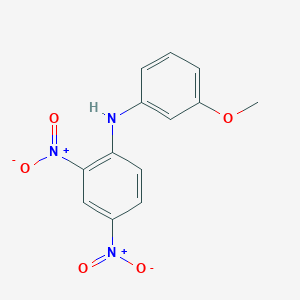
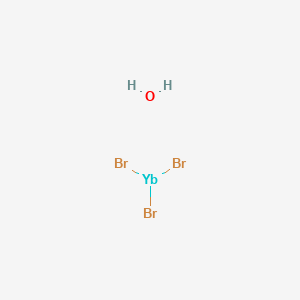
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
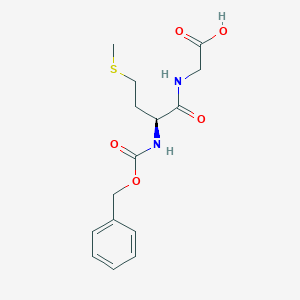

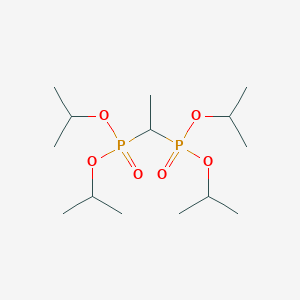
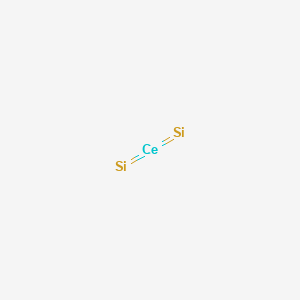
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)